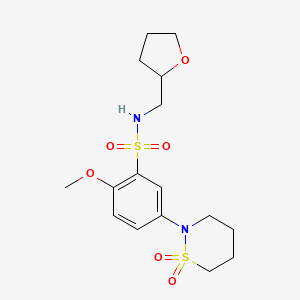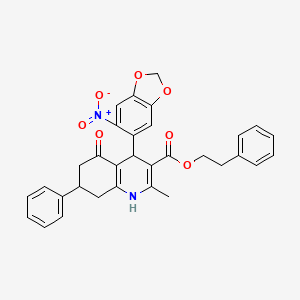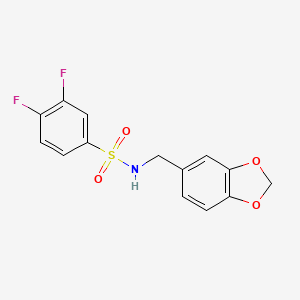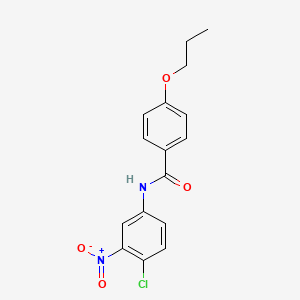![molecular formula C14H20BrNO B4979922 1-[4-(2-bromophenoxy)butyl]pyrrolidine](/img/structure/B4979922.png)
1-[4-(2-bromophenoxy)butyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-bromophenoxy)butyl]pyrrolidine, also known as JNJ-7925476, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a critical role in the regulation of reward and motivation pathways in the brain. The compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders.
Mecanismo De Acción
1-[4-(2-bromophenoxy)butyl]pyrrolidine acts as a competitive antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. By blocking the receptor's activity, the compound can modulate dopamine signaling and alter the reward and motivation pathways that are implicated in neuropsychiatric disorders.
Biochemical and physiological effects:
Studies have shown that 1-[4-(2-bromophenoxy)butyl]pyrrolidine can modulate dopamine signaling and alter the activity of various brain regions that are involved in reward and motivation pathways. The compound has been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia. Additionally, 1-[4-(2-bromophenoxy)butyl]pyrrolidine has been shown to improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[4-(2-bromophenoxy)butyl]pyrrolidine is its selective antagonism of the dopamine D3 receptor, which allows for more precise modulation of dopamine signaling compared to non-selective dopamine antagonists. However, one limitation of the compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research on 1-[4-(2-bromophenoxy)butyl]pyrrolidine could focus on its potential therapeutic applications in the treatment of other neuropsychiatric disorders, such as depression and anxiety. Additionally, further studies could investigate the compound's pharmacokinetics and potential drug-drug interactions to optimize its therapeutic potential. Finally, the compound's potential as a research tool for the study of dopamine signaling and neuropsychiatric disorders could also be explored.
Métodos De Síntesis
The synthesis of 1-[4-(2-bromophenoxy)butyl]pyrrolidine involves a multi-step process that starts with the reaction of 2-bromophenol with 1,4-dibromobutane to yield 4-(2-bromophenoxy)butyl bromide. The bromide is then reacted with pyrrolidine in the presence of a base to form the final product, 1-[4-(2-bromophenoxy)butyl]pyrrolidine.
Aplicaciones Científicas De Investigación
1-[4-(2-bromophenoxy)butyl]pyrrolidine has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. The compound's selective antagonism of the dopamine D3 receptor makes it a promising candidate for the treatment of these disorders, as abnormal dopamine signaling has been implicated in their pathogenesis.
Propiedades
IUPAC Name |
1-[4-(2-bromophenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c15-13-7-1-2-8-14(13)17-12-6-5-11-16-9-3-4-10-16/h1-2,7-8H,3-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGBQUPVIVFHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4979841.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4979856.png)

![4-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B4979875.png)


![N-(2,5-dimethoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4979885.png)

![N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B4979908.png)

![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline](/img/structure/B4979910.png)


![2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4979942.png)